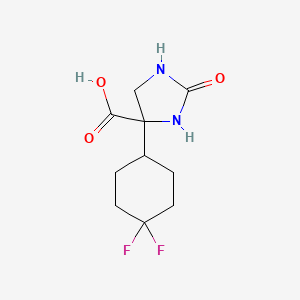![molecular formula C19H22N6O2S B2801473 5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 921905-61-5](/img/structure/B2801473.png)
5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . It also contains a phenylpiperazine moiety , which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylpiperazine moiety could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Potential Biological Activities
Innovative Synthesis Techniques : A study by Asghari et al. (2016) explores the synthesis of derivatives within the triazolo[4,3-a]pyrimidin-7(8H)-one family, revealing potential as inhibitors of 15-lipoxygenase, a target for various inflammatory and degenerative diseases. The synthesis of these compounds showcases advanced chemical techniques that could be applicable to the compound , providing a foundation for further pharmacological exploration (Asghari et al., 2016).
Antimicrobial and Antitumor Applications : Research by Gomha et al. (2017) demonstrates the synthesis of triazolo[4,3-a]pyrimidine derivatives, highlighting their in vitro antitumor activities against specific cancer cell lines. This suggests potential research applications of the compound in cancer therapy, given its structural similarity (Gomha et al., 2017).
Potential Anticancer Agents : Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles, showing significant anticancer activity. While focusing on a different core structure, this study underscores the importance of heterocyclic compounds in developing new anticancer agents, potentially applicable to research involving triazolo[4,3-a]pyrimidin-7(8H)-one derivatives (Abdelhamid et al., 2016).
Antimicrobial Activity : Mabkhot et al. (2016) describe the synthesis and structure-activity relationship of thiophene-based heterocycles, including triazolo[1,5-α]pyrimidines, demonstrating significant antimicrobial efficacy. This indicates that compounds within the same structural family could serve as potential antimicrobial agents, offering a research avenue for the compound of interest (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. The result is an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft binds to receptors on the post-synaptic neuron, triggering a response. AChE then breaks down the acetylcholine to terminate the signal. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing the cholinergic response .
properties
IUPAC Name |
5-ethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-14-12-16(26)20-18-21-22-19(25(14)18)28-13-17(27)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXCOUQKOBCDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


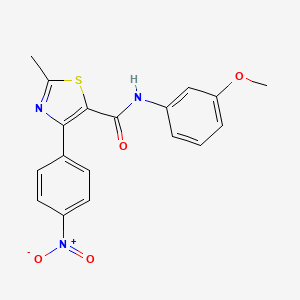
![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)
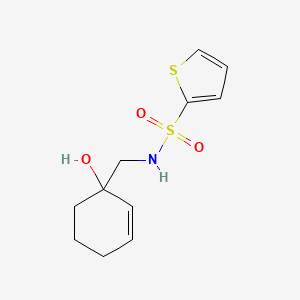
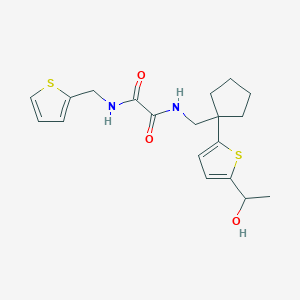
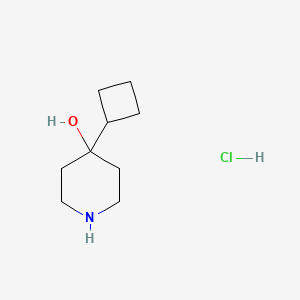

![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2801408.png)
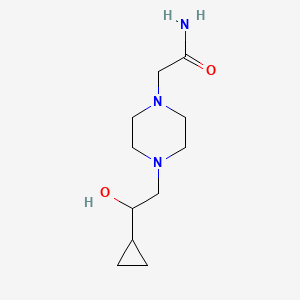
![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)
